Adeninobananin
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Overview
Description
Adeninobananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. This compound, along with other bananin derivatives, has been studied for its potential inhibitory effects on the helicase activities and replication of the SARS Coronavirus .
Preparation Methods
The synthesis of adeninobananin involves the use of an activated adenine nucleobase derivative. The synthetic route typically includes the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) to create the bananin structure. The specific reaction conditions and industrial production methods for this compound are detailed in specialized chemical literature .
Chemical Reactions Analysis
Adeninobananin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ammonium molybdate and phloroglucinol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Adeninobananin has been extensively studied for its antiviral properties, particularly its ability to inhibit the helicase activities of the SARS Coronavirus. This compound has potential applications in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying viral replication mechanisms. In biology and medicine, it is explored for its potential therapeutic effects against viral infections .
Mechanism of Action
The mechanism of action of adeninobananin involves its interaction with the helicase enzyme of the SARS Coronavirus. By inhibiting the helicase activity, this compound disrupts the replication process of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the viral replication machinery .
Comparison with Similar Compounds
Adeninobananin is part of the bananin class of compounds, which also includes bananin, iodobananin, vanillinbananin, ansabananin, and eubananin. These compounds share a similar structural framework but differ in their specific functional groups and inhibitory activities. This compound is unique in its specific interaction with the SARS Coronavirus helicase, making it a valuable compound for antiviral research .
Properties
Molecular Formula |
C19H19ClN6O9 |
---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-2-(7H-purin-6-ylamino)-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18N6O9.ClH/c1-7-11(26)9(19-32-16(29)2-17(30,33-19)4-18(31,3-16)34-19)8(15(27)28)12(24-7)25-14-10-13(21-5-20-10)22-6-23-14;/h5-6,26,29-31H,2-4H2,1H3,(H,27,28)(H2,20,21,22,23,24,25);1H |
InChI Key |
XWECMBDDMTTWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NC2=NC=NC3=C2NC=N3)C(=O)O)C45OC6(CC(O4)(CC(C6)(O5)O)O)O)O.Cl |
Origin of Product |
United States |
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